molecular formula C22H17ClN2O5 B2537338 4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618875-68-6

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2537338
CAS RN: 618875-68-6
M. Wt: 424.84
InChI Key: NWTIDBJLCIGLBN-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17ClN2O5 and its molecular weight is 424.84. The purity is usually 95%.
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Scientific Research Applications

Antitumoral Agent Activity

The compound falls within the category of functionalized pyrroles, which are being studied for their antitumoral properties. Specifically, derivatives such as methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate have shown potential as antitumoral agents. The crystal structures of these compounds were determined using synchrotron X-ray powder diffraction data, highlighting their significance in drug design and development (Silva et al., 2012).

Corrosion Inhibition

Pyrrole derivatives have been investigated for their corrosion inhibition effects on metals in acidic environments. Compounds structurally related to the one , such as methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, have shown promising results as corrosion inhibitors for mild steel in hydrochloric acid solution. These findings are significant for industrial applications where corrosion resistance is crucial (Yadav et al., 2015).

Synthesis of Heterocycles

This chemical has relevance in the synthesis of heterocyclic compounds, which are pivotal in pharmaceutical research and development. For example, related research demonstrates its utility in creating a variety of five and six-membered heterocycles with potential therapeutic applications. These processes involve cyclocondensation with bifunctional heteronucleophiles, underscoring the versatility of pyrrole derivatives in synthesizing complex molecules (Mahata et al., 2003).

Antimicrobial and Anti-inflammatory Activities

Research into pyrrole derivatives, including those structurally similar to the compound , has also explored their potential as antimicrobial and anti-inflammatory agents. This area of study is critical for discovering new treatments for infectious and inflammatory diseases, showcasing the broader implications of these compounds in medical science (Kumar et al., 2017).

Photodynamic Therapy Applications

Additionally, pyrrole derivatives are being investigated for their use in photodynamic therapy, a cancer treatment method that uses light-sensitive compounds to target and destroy cancer cells. The synthesis of compounds like 5-(4-Carboxyphenyl)-10,15,20-tris(3-Hydroxyphenyl)chlorin from pyrrole derivatives underscores the potential of these molecules in developing new therapeutic agents (Diao Jun-lin et al., 2011).

properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-12-11-17(24-30-12)25-19(13-5-9-16(29-2)10-6-13)18(21(27)22(25)28)20(26)14-3-7-15(23)8-4-14/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCUMNFNVJEZKO-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

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